Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex organic compound with the molecular formula C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g/mol This compound is characterized by its unique spiro structure, which includes a diazaspiro undecane core with benzyl and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Core: The spiro core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone. This step often requires specific reaction conditions, such as the use of a strong acid catalyst and elevated temperatures.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spiro core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spiro compounds .
Scientific Research Applications
Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. As a GABAAR antagonist, the compound binds to the GABAAR and inhibits its activity, leading to altered neurotransmission. This interaction can affect various neurological pathways and has potential therapeutic applications in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3,9-diazaspiro[5.5]undecane: This compound shares a similar spiro core but lacks the oxo and carboxylate groups.
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione: This compound has a similar structure but with different functional groups at the 2 and 4 positions.
Uniqueness
Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to its combination of benzyl, oxo, and carboxylate groups, which confer distinct chemical and biological properties. Its ability to act as a GABAAR antagonist sets it apart from other similar compounds and highlights its potential in neurological research and drug development .
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
benzyl 2,4-dioxo-3,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c20-14-10-17(11-15(21)18-14)6-8-19(9-7-17)16(22)23-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,20,21) |
InChI Key |
OGJHCOFYDDKAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)NC(=O)C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.